molecular formula C18H22FN3S B2567132 N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-79-8

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2567132
CAS No.: 393824-79-8
M. Wt: 331.45
InChI Key: PZVCUWJPLIGWMW-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic organic compound that belongs to the class of pyrrolopyrazine derivatives

Preparation Methods

The synthesis of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with butyl isocyanide, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • 1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
  • 1-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine
  • 1-(2-fluorophenyl)-1H-pyrrolo[4,3-d]pyridine These compounds share structural similarities but may differ in their biological activities and applications. N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific functional groups and potential therapeutic applications.

Properties

IUPAC Name

N-butyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-6-9-16(21)17(22)14-7-4-5-8-15(14)19/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCUWJPLIGWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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